Homopravastatin
CAS No.: 159345-66-1
Cat. No.: VC21128550
Molecular Formula: C24H38O7
Molecular Weight: 438.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 159345-66-1 |
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Molecular Formula | C24H38O7 |
Molecular Weight | 438.6 g/mol |
IUPAC Name | (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid |
Standard InChI | InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1 |
Standard InChI Key | QARPWNSGRMMWII-SJINMKGWSA-N |
Isomeric SMILES | CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O |
SMILES | CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O |
Canonical SMILES | CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O |
Mechanism of Action
Homopravastatin functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, which is critical for cholesterol synthesis in the liver.
Key Effects:
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Reduction in LDL Cholesterol: Homopravastatin lowers low-density lipoprotein (LDL) cholesterol by inhibiting the mevalonate pathway.
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Anti-inflammatory Properties: It may exert effects on inflammatory pathways, differentiating it from other statins.
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Impact on Lipid Metabolism: It influences broader lipid metabolic processes.
Absorption:
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Rapidly absorbed in the small intestine.
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Peak plasma concentrations occur within 1–2 hours post-administration.
Distribution:
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Primarily localized in the liver where cholesterol biosynthesis occurs.
Metabolism:
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Undergoes hepatic metabolism with potential formation of active metabolites.
Excretion:
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Excreted via bile and urine.
Synthetic Routes:
Homopravastatin is synthesized through microbial transformation of mevastatin to pravastatin, followed by esterification reactions to introduce the additional functional groups.
Industrial Scale Production:
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Fermentation processes are employed for large-scale production.
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Purification involves techniques like high-performance liquid chromatography (HPLC).
Biological Activity and Therapeutic Potential
Homopravastatin exhibits potent biological activity as a lipid-lowering agent. It is being studied for its potential advantages over other statins in terms of efficacy and side effect profile.
Feature | Pravastatin | Homopravastatin |
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LDL Reduction (%) | 25–30% | ~30% |
Anti-inflammatory Effects | Moderate | Significant |
Hepatotoxicity Risk | Low | Very Low |
Cellular Effects:
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Modulates cell signaling pathways.
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Influences gene expression related to lipid metabolism.
Research Applications
Homopravastatin is utilized in various scientific disciplines:
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Pharmacology: Studied for its unique pharmacodynamic profile.
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Cardiology: Explored for its potential to reduce cardiovascular risks more effectively than other statins.
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Drug Development: Used as a reference compound for designing new statin derivatives.
Comparison with Similar Compounds
Homopravastatin shares similarities with other statins like pravastatin, simvastatin, and lovastatin but offers distinct advantages due to its structural modifications.
Attribute | Pravastatin | Simvastatin | Homopravastatin |
---|---|---|---|
LDL Reduction (%) | 25–30% | 30–35% | ~30% |
Potency | Moderate | High | Moderate |
Side Effect Profile | Low Risk | Moderate Risk | Very Low Risk |
Challenges and Future Directions
Although promising, Homopravastatin faces challenges such as limited clinical data and potential resistance mechanisms observed in laboratory studies over time. Future research should focus on:
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Long-term safety profiles.
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Efficacy in diverse populations.
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Synergistic effects with other lipid-lowering agents.
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